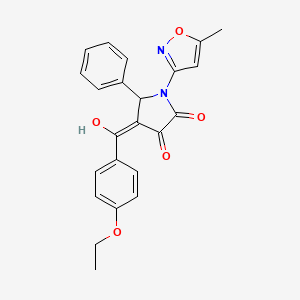

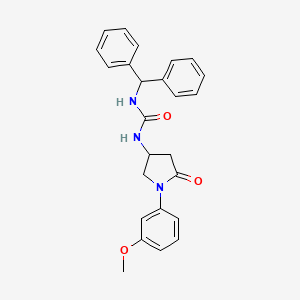

N-(4-fluoro-3-nitrophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

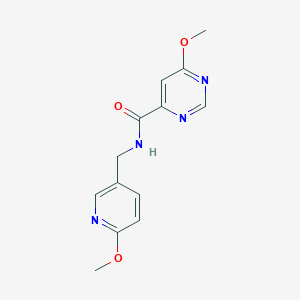

N-(4-fluoro-3-nitrophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, also known as FNBD-1, is a sulfonamide compound that has been synthesized for scientific research purposes. This compound is of interest due to its potential as a therapeutic agent for a variety of diseases, including cancer and neurodegenerative disorders.

Scientific Research Applications

Chemical Synthesis and Reactivity

- Sulfonamides like (RS)-1-(2-Nitrobenzenesulfonyl)- and (RS)-1-(4-nitrobenzenesulfonyl)-3-methoxy-1,2,3,5-tetrahydro-4,1-benzoxazepines are substrates for Lewis acid-mediated condensation reactions, demonstrating their utility in synthesizing complex organic compounds. These reactions are optimized under specific conditions, highlighting the chemical versatility of sulfonamide derivatives in organic synthesis (Díaz-Gavilán et al., 2006).

Biological Activities

- Novel acridine and bis-acridine sulfonamides exhibit effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII. These findings suggest potential therapeutic applications of sulfonamide compounds in designing inhibitors for specific enzymes implicated in various diseases (Ulus et al., 2013).

Antimicrobial and Antifungal Properties

- Sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline show significant antimicrobial and antifungal activities. These compounds serve as promising candidates for developing new antimicrobial agents, further highlighting the medicinal chemistry applications of sulfonamide derivatives (Janakiramudu et al., 2017).

Fluorescent Probes and Bioimaging

- Sulfonamide compounds derivatized with 4-fluoro-7-nitro-2,1,3-benzoxadiazole have been evaluated as fluorogenic derivatization reagents for the analysis of catecholamines and their metabolites. These derivatives demonstrate potential applications in bioanalytical chemistry for the quantitative analysis of biomolecules in biological matrices (Zhu et al., 2003).

Synthesis of N-aryl Sulfonamides

- A comprehensive overview of methodologies for the synthesis of N-aryl sulfonamides from nitroarenes highlights the importance of these compounds in pharmaceuticals. The review emphasizes the search for new preparation methods from non-toxic, easily accessible materials, indicating the ongoing interest in sulfonamide compounds for drug development (Xia et al., 2021).

properties

IUPAC Name |

N-(4-fluoro-3-nitrophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O6S/c16-12-4-2-10(8-13(12)18(19)20)17-25(21,22)11-3-5-14-15(9-11)24-7-1-6-23-14/h2-5,8-9,17H,1,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJGBHHMPXGZMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[1-(2-fluoro-benzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B2611809.png)

![8-chloro-3-[(3-chloro-4-fluorophenyl)sulfonyl]-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2611812.png)

![4-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2611813.png)

![1-(thiophen-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2611821.png)

![Benzene, [(1E)-4-bromo-1-butenyl]-](/img/structure/B2611824.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2611828.png)